molecular formula C8H10ClF3N2 B13450845 2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride

2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B13450845
M. Wt: 226.62 g/mol
InChI Key: DPKIKBXISPVBEC-UHFFFAOYSA-N
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Description

2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is a compound that contains a trifluoromethyl group attached to a pyrrolo[2,3-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride typically involves the introduction of a trifluoromethyl group into the pyrrolo[2,3-c]pyridine ring system. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclo-condensation reactions or direct fluorination methods, optimized for high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridine derivatives, such as:

Uniqueness

2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride is unique due to its specific ring structure and the position of the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

2-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine;hydrochloride

InChI

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-5-1-2-12-4-6(5)13-7;/h3,12-13H,1-2,4H2;1H

InChI Key

DPKIKBXISPVBEC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(N2)C(F)(F)F.Cl

Origin of Product

United States

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